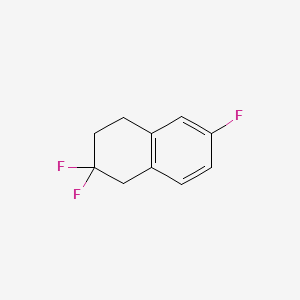
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene: is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of three fluorine atoms at the 2 and 6 positions of the tetrahydronaphthalene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and altered reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to handle the highly reactive fluorinating agents safely. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its fully hydrogenated form.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of amino or thio derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and ability to modulate biological activity.
Industry: This compound can be used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorination imparts unique properties such as increased chemical resistance and reduced surface energy.
Wirkmechanismus
The mechanism by which 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene exerts its effects is largely dependent on its application. In drug development, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and increasing binding affinity. The pathways involved would vary based on the specific biological target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene derivatives: Compounds with additional functional groups attached to the fluorinated tetrahydronaphthalene core.
Uniqueness: this compound is unique due to the specific placement of fluorine atoms, which significantly alters its chemical and physical properties compared to its non-fluorinated counterpart. The presence of fluorine atoms can enhance metabolic stability, increase lipophilicity, and modulate the compound’s reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
57584-67-5 |
|---|---|
Molekularformel |
C10H9F3 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
3,3,7-trifluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9F3/c11-9-2-1-8-6-10(12,13)4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
LZSSXONYJKOZSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=C1C=C(C=C2)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
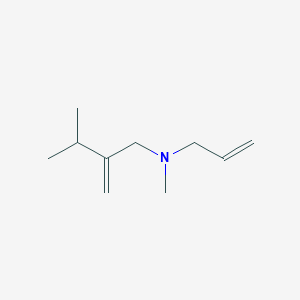
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
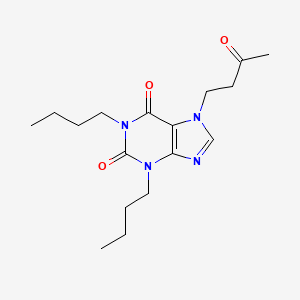
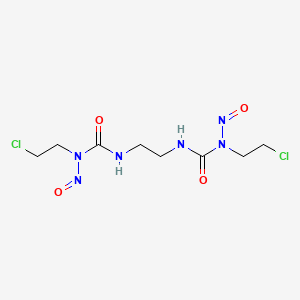
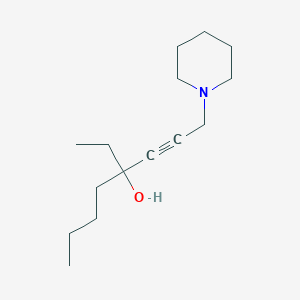

![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
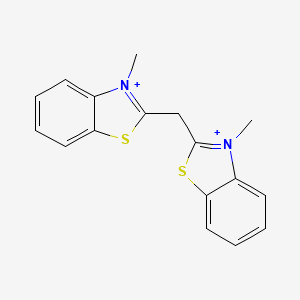

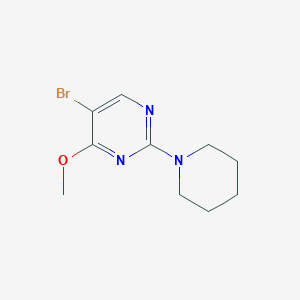
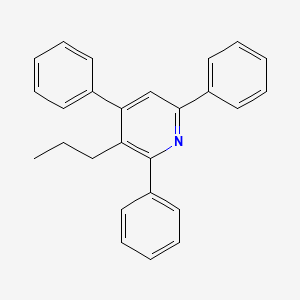
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
